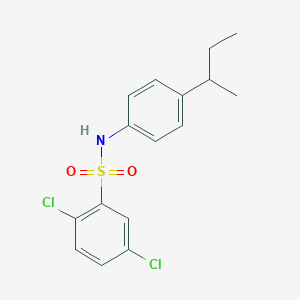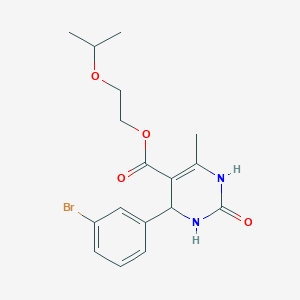![molecular formula C16H16I2O2 B4887641 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B4887641.png)
1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene), also known as BIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIBO is a symmetrical molecule with two iodine atoms attached to a central benzene ring through a butane linker.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has been extensively studied for its potential applications in various fields. In organic chemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has been used as a cross-coupling reagent for the synthesis of biaryl compounds. In material science, 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In addition, 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has been studied for its potential application as a radiotracer in positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) is not fully understood. However, it has been suggested that 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) may act as a radical initiator in organic reactions due to the presence of two iodine atoms, which can undergo homolytic cleavage to form iodine radicals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene). However, it has been reported that 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) is not toxic to cells at low concentrations and does not induce significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has several advantages as a cross-coupling reagent, including its high reactivity, low toxicity, and ease of synthesis. However, 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) has some limitations, such as its sensitivity to air and moisture, which can lead to decomposition and reduced reactivity.
Zukünftige Richtungen
There are several future directions for research on 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene). One potential area of research is the development of new synthetic methods for 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) and its derivatives. Another area of research is the application of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) in the synthesis of novel biaryl compounds with potential biological activity. In addition, further studies are needed to investigate the mechanism of action and potential toxicity of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene). Finally, the application of 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) in PET imaging and MOF synthesis requires further investigation to optimize its performance.
Synthesemethoden
1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) can be synthesized by reacting 4-iodophenol with 1,4-dibromobutane in the presence of a base, such as potassium carbonate. The reaction yields 1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene) as a white crystalline solid with a high yield.
Eigenschaften
IUPAC Name |
1-iodo-4-[4-(4-iodophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16I2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOCNEMTSXPZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCOC2=CC=C(C=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)

![1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B4887608.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)

![N~2~-(3,4-dimethoxyphenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4887623.png)
![4-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4887631.png)
![4-benzyl-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B4887635.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide](/img/structure/B4887652.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4887665.png)
![1,7-dimethyl-4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887668.png)